molecular formula C32H32N2O4 B11544485 O-benzyl-Nalpha-[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)tyrosinamide

O-benzyl-Nalpha-[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)tyrosinamide

Cat. No.: B11544485
M. Wt: 508.6 g/mol
InChI Key: UYBWZVGYRXGXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BENZYL N-{2-[4-(BENZYLOXY)PHENYL]-1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes benzyl, benzyloxy, phenyl, and carbamoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL N-{2-[4-(BENZYLOXY)PHENYL]-1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

BENZYL N-{2-[4-(BENZYLOXY)PHENYL]-1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic positions would yield benzoic acids, while reduction of the carbamoyl group would yield amines.

Scientific Research Applications

BENZYL N-{2-[4-(BENZYLOXY)PHENYL]-1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of BENZYL N-{2-[4-(BENZYLOXY)PHENYL]-1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    BENZYL N-{2-[4-(METHOXY)PHENYL]-1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE: Similar structure but with a methoxy group instead of a benzyloxy group.

    BENZYL N-{2-[4-(HYDROXY)PHENYL]-1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE: Similar structure but with a hydroxy group instead of a benzyloxy group.

Uniqueness

The uniqueness of BENZYL N-{2-[4-(BENZYLOXY)PHENYL]-1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H32N2O4

Molecular Weight

508.6 g/mol

IUPAC Name

benzyl N-[1-(2,5-dimethylanilino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate

InChI

InChI=1S/C32H32N2O4/c1-23-13-14-24(2)29(19-23)33-31(35)30(34-32(36)38-22-27-11-7-4-8-12-27)20-25-15-17-28(18-16-25)37-21-26-9-5-3-6-10-26/h3-19,30H,20-22H2,1-2H3,(H,33,35)(H,34,36)

InChI Key

UYBWZVGYRXGXDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.